5,8-Epoxy-9-cis Retinoic Acid
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Overview
Description
5,8-Epoxy-9-cis Retinoic Acid is a metabolite of 13-cis-Retinoic Acid . It has a molecular formula of C20H28O3 . It’s a pale yellow solid .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms . The InChI Key is QDOSIDVGVRAXSE-SXSMDNFOSA-N .Physical And Chemical Properties Analysis
This compound is soluble in Acetonitrile, DMSO, Methanol . It has a boiling point of 466.1±45.0°C at 760 mmHg and a density of 1.1±0.1 g/cm3 .Scientific Research Applications
Metabolism and Developmental Influence
5,8-Epoxy-9-cis Retinoic Acid is a metabolite of retinoic acid, which has a significant role in vertebrate developmental programs. Fujii et al. (1997) identified a cytochrome P450 (P450RA) that metabolizes retinoic acid (RA) into 5,8-epoxy all-trans RA, including other biologically active RAs such as 9-cis RA. This metabolism of RA by P450RA plays a crucial role in the regulation of its intracellular levels during mouse development, particularly in the posterior neural plate and neural crest cells for cranial ganglia (Fujii et al., 1997).
Enzymatic Interactions and Isomerization
Retinoic acid isomers, such as 13-cis-retinoic acid, undergo enzymatic interactions leading to the formation of several metabolites, including 5,8-oxy-13-cis-retinoic acid. Samokyszyn and Marnett (1987) studied these interactions, noting the role of enzymes like prostaglandin H synthase in these processes. Such enzymatic activities play a vital role in the biotransformation and isomerization of retinoic acids (Samokyszyn & Marnett, 1987).
Crystal Characterization and Degradation Products
The molecular conformation and crystal structure of 13-cis-5,6-epoxy retinoic acid, a degradation product that forms when exposed to light or atmospheric oxygen, were investigated by Armellini et al. (2002). Understanding the crystal structure of these degradation products provides insights into their stability and behavior under different conditions (Armellini et al., 2002).
Biosynthesis Pathways
The biosynthesis of 9-cis-retinoic acid involves converting 9-cis-retinol to 9-cis-retinal. Paik et al. (2000) explored this process, identifying pathways for 9-cis-retinoic acid synthesis in hepatic-derived cell types. This understanding contributes to the broader knowledge of retinoid metabolism and its impact on cellular functions (Paik et al., 2000).
Mechanism of Action
Target of Action
The primary targets of 5,8-Epoxy-9-cis Retinoic Acid are the retinoic acid nuclear receptors . These receptors play a crucial role in directing neuronal differentiation during embryo development and have been exploited in various in vitro cell differentiation systems .
Mode of Action
this compound interacts with its targets, the retinoic acid nuclear receptors, to activate them . The RAR and RXR receptors each exist as isotypes, RARα/β/γ and RXRα/β/γ, encoded by different genes, and each of them has its own isoforms . While RXR receptors are only able to bind 9-cis retinoic acid (9-cis RA), RAR receptors can bind with high affinity AtRA and 9-cis RA .
Biochemical Pathways
The activation of the retinoic acid nuclear receptors by this compound affects various biochemical pathways. These pathways lead to changes in cell differentiation, growth, and apoptosis . The compound has been shown to direct neuronal differentiation during embryo development and has been used in various in vitro strategies for neuronal differentiation .
Pharmacokinetics
Similar compounds like all-trans-retinoic acid and 9-cis-retinoic acid have demonstrated a wide degree of interpatient variability and decreased over time when administered on a daily basis .
Result of Action
The activation of the retinoic acid nuclear receptors by this compound results in changes in cell differentiation, growth, and apoptosis . This has been exploited in various in vitro cell differentiation systems, including recent efforts in driving cell specialization towards a range of neuronal subtypes and glial cells .
Biochemical Analysis
Biochemical Properties
5,8-Epoxy-9-cis Retinoic Acid interacts with specific nuclear receptors, including the retinoic acid receptor (RAR) and retinoid X receptor (RXR), to regulate gene transcription . This activation results in gene activation or inactivation, influencing various biochemical reactions .
Cellular Effects
This compound has been shown to have protective effects against neurodegeneration in nigrostriatal dopaminergic neurons in an animal model of Parkinson’s disease . It also inhibits cell proliferation and induces cell differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves binding to its specific nuclear receptors, RAR and RXR . This binding induces conformational changes in the receptor, stimulating a cascade of downstream events that direct the nuclear receptor to DNA transcriptional regulation sites .
Temporal Effects in Laboratory Settings
In laboratory settings, early post-treatment with this compound has been shown to have a protective effect against neurodegeneration in nigrostriatal dopaminergic neurons in an animal model of Parkinson’s disease .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Lower doses were found to be non-toxic but showed no significant effect on tumor growth. A higher dose showed significant anti-tumor effects but caused significant toxic side effects .
Metabolic Pathways
This compound is involved in the retinoic acid signaling pathway . It interacts with various enzymes and cofactors in this pathway, influencing metabolic flux and metabolite levels .
Transport and Distribution
It is known that retinoic acid, a related compound, is transported through the bloodstream to target cells containing the signaling receptor and transporter of retinol .
Subcellular Localization
It is known that retinoic acid, a related compound, interacts with nuclear receptors, suggesting that it may be localized in the nucleus .
Properties
IUPAC Name |
(2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOSIDVGVRAXSE-SXSMDNFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(/C)\C1C=C2C(CCCC2(O1)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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